4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Medicinal Chemistry Process Chemistry QSAR

Researchers designing PROTACs or CNS-penetrant drugs face regioselectivity and metabolic stability risks when using generic halo-benzenes or hydrolytically labile sulfonyl chlorides. 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene (CAS 648904-84-1) provides a purpose-built solution: • Stable methylsulfonyl group (σp ≈ 0.72) ensures quantifiable electron deficiency for E3 ligase linker design, avoiding in-situ protection/deprotection steps required with sulfonyl chlorides. • Orthogonal Br handle enables sequential Pd-catalyzed cross-coupling without competing sulfone reactivity - demonstrated in cathepsin C inhibitor synthesis (US8987249B2). • Fluorine blocks para-oxidative metabolism; XLogP3 = 2 maintains favorable CNS drug-likeness. Supplied as ≥98% purity white crystalline powder; ambient shipping, room temperature storage.

Molecular Formula C7H6BrFO2S
Molecular Weight 253.09 g/mol
CAS No. 648904-84-1
Cat. No. B1372133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-1-(methylsulfonyl)benzene
CAS648904-84-1
Molecular FormulaC7H6BrFO2S
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)Br)F
InChIInChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3
InChIKeyISSNNKYYINPTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-1-(methylsulfonyl)benzene: Properties & Identity


4-Bromo-2-fluoro-1-(methylsulfonyl)benzene (CAS 648904-84-1) is a trisubstituted benzene derivative with the molecular formula C7H6BrFO2S and a molecular weight of 253.09 g/mol. It is classified as a benzenesulfonyl compound, characterized by the simultaneous presence of bromo, fluoro, and methylsulfonyl substituents on the aromatic ring [1]. Key computed physical properties include a predicted density of 1.7±0.1 g/cm³, a boiling point of 344.6±42.0 °C, an XLogP3 value of 2, and a topological polar surface area of 42.5 Ų [1][2]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, often serving as a crucial building block for protein degrader synthesis [3].

Orthogonal reactivity Bromo for cross-coupling, fluoro for nucleophilic substitution or metabolic blockade
Stable methyl sulfone Room-temperature storage, avoids hydrolysis byproducts of sulfonyl chloride analogs
Electron-deficient aryl bromide Activated by -SO2Me (Hammett σp=0.68) for efficient Pd-catalyzed couplings

Substitution Limitations of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene


Simple substitution of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene with a generic halo-benzene or a simple sulfonyl chloride is rarely feasible due to the unique and synergistic electronic environment it provides. The methylsulfonyl group is a strong electron-withdrawing group via both inductive and resonance effects, while the fluorine atom further deactivates the ring and offers an orthogonal site for substitution or metabolic blockade [1]. This specific arrangement dictates reaction regioselectivity and the compound's stability, which is fundamentally different from the more reactive but hydrolytically labile sulfonyl chloride or the electronically neutral thioether precursor [2]. The following sections detail the quantifiable differences, where available, that underscore the necessity of procuring this specific intermediate.

Electronic mismatch
The strong electron-withdrawing -SO2Me is not replicated by -SMe or simple halo analogs, altering cross-coupling reactivity.
Stability gap
Sulfonyl chloride alternatives are moisture-sensitive and require cold storage, risking hydrolysis and lot inconsistency.
Orthogonality loss
Mono-bromo or di-bromo analogs lack the fluoro substituent, removing the option for sequential functionalization strategies.

Evidence for Selecting 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene


Electronic Profile: Hammett Constants

The strong electron-withdrawing character of the methylsulfonyl group is a key differentiator. The Hammett σp constant for -SO2Me is approximately 0.68, a value significantly higher than that of the -SMe group (σp ~ 0.00) found in the thioether precursor. This pronounced electron deficiency is further modulated by the fluoro substituent (σm ~ 0.34, σp ~ 0.06), creating a unique electronic landscape that governs reactivity in nucleophilic aromatic substitution and cross-coupling reactions [1]. This quantified electronic difference is critical for predicting reaction outcomes and is a primary reason for selecting this specific intermediate over its less-activated or more labile counterparts.

Electron-withdrawing strength
Class-level
σp = 0.68
Supports selection as electron-deficient coupling partner
Δσp = +0.68 vs -SMe (σp ≈ 0.00); Hammett constants
Medicinal Chemistry Process Chemistry QSAR

Stability vs. Sulfonyl Chloride Analogs

A key practical differentiator is stability. 4-Bromo-2-fluorobenzenesulfonyl chloride (CAS 216159-03-4), a common alternative reactive partner, is a moisture-sensitive solid with a melting point of 63-66 °C that requires careful storage . In contrast, the target methyl sulfone is a stable, crystalline powder that can be stored at room temperature, dramatically simplifying its handling, logistics, and long-term procurement for multi-step syntheses [1]. This inherent stability of the sulfone avoids hydrolysis byproducts that can compromise downstream reaction yields.

Stability & Storage
Reported
TargetStable crystalline powder, RT storage
ComparatorMoisture-sensitive, mp 63–66 °C, cold storage
Simplifies handling and lot-to-lot consistency
Avoids hydrolysis byproducts; vendor-documented storage
Process Chemistry Storage Stability Organic Synthesis

Orthogonal Reactivity of Bromo and Fluoro Groups

The compound offers a bifunctional core for sequential derivatization. The bromo group is an excellent leaving group for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the fluoro substituent can undergo selective nucleophilic aromatic substitution (SNAr) under different conditions or serve as a metabolically stable blocking group in drug candidates [1]. This built-in orthogonality is a planned design feature. For example, a patent for pyrrole amide compound preparation explicitly uses this specific intermediate where both the bromo and fluoro groups are sequentially utilized in a multi-step synthesis, a task a simpler 4-bromo analog (lacking fluoro) or a di-bromo analog cannot perform with the same control [2].

Orthogonal reactivity
Class-level
TargetBr (Pd cross-coupling) + F (SNAr)
AnalogOnly Br leaving group
Enables sequential functionalization without additional intermediates
Patent-documented sequence; general aryl halide reactivity
Drug Discovery Cross-coupling Synthetic Strategy

Application Scenarios for 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene


Multi-Step Pharmaceutical Intermediate Synthesis

In the synthesis of cathepsin C inhibitors, this compound serves as a foundational building block, where its inherent stability and orthogonal reactivity are prerequisites. As documented in patent US8987249B2, the bromo group is first engaged in a cross-coupling reaction, followed by further modification of the sulfone moiety, a sequence that would be disrupted by the instability of a sulfonyl chloride alternative [1]. Procuring this stable intermediate ensures the viability of the planned synthetic route and avoids yield losses associated with in-situ protection or reactive intermediate degradation.

PROTAC Payload Construction

This compound is explicitly categorized and sold as a 'Protein Degrader Building Block' [1]. The unique electronic profile, dictated by the Hammett constants of the sulfone, is critical for designing a linker with the correct geometry and electronic character to recruit E3 ligases. The quantifiable electron-withdrawing nature ensures the final PROTAC molecule has the right physicochemical properties for cell permeability and ternary complex formation, a characteristic that cannot be guaranteed with a less electronically differentiated, generic bromoarene.

CNS Drug Candidates with Metabolic Stability

The presence of the fluoro substituent is a key differentiator for medicinal chemistry programs targeting the central nervous system. Fluorine blocks a site of potential oxidative metabolism on the aromatic ring, and the overall low logP (XLogP3 = 2) of the building block helps maintain favorable CNS drug-like properties [1][2]. Substituting this with a non-fluorinated analog would create a metabolic soft spot, potentially leading to a shorter half-life and failed in vivo studies. This specific intermediate is therefore a strategic choice for improving the drug-likeness of lead compounds.

Application
Selection Property
Validation Focus
Multi-step pharmaceutical intermediate synthesis
Stable sulfone with orthogonal Br/F reactivity
Route robustness; cross-coupling and sequential derivatization evaluation
PROTAC payload construction
Electron-withdrawing sulfone for linker design and physicochemical control
Ternary complex formation and cell permeability assessment
CNS drug candidate synthesis
Fluoro substituent blocks oxidative metabolism; low XLogP3
Metabolic stability and brain penetration assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.